2,3-Dimethylbutane-2,3-diamine
Overview
Description
2,3-Dimethylbutane-2,3-diamine is a chemical compound with the molecular formula C6H16N2 . It is also known as 2,3-Diamino-2,3-dimethylbutane .
Molecular Structure Analysis
The molecular structure of this compound consists of a butane backbone with two methyl groups and two amine groups attached to the second and third carbon atoms . The molecular weight of this compound is approximately 116.205 Da .Physical And Chemical Properties Analysis
This compound is a colorless liquid . It has a molecular weight of 116.2046 g/mol . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
Coordination Chemistry and Electron-transfer Kinetics
- Steric Crowding in Coordination Compounds : 2,3-Dimethylbutane-2,3-diamine (tmen) has been utilized in synthesizing the [Co(tmen)3]3+ complex ion. This ion showcases significant differences in redox characteristics compared to its parent ion [Co(en)3]3+. The research highlights how the ligand-field bands and reduction potential of [Co(tmen)3]3+ are distinctively affected due to the presence of 12 peripheral Me groups. The rate of the self-exchange reaction for the [Co(tmen)3]3+/2+ couple was determined, demonstrating its unique electron-transfer kinetics (Hendry & Ludi, 1988).
Radiolysis and Photochemical Studies
- Gamma Radiolysis of Branched Chain Hydrocarbons : A study on the gamma radiolysis of 2,3-dimethylbutane under various conditions, including vacuum and at low temperatures, identified fragmentation products. This research is pivotal in understanding the radiolytic behavior of such hydrocarbons (Castello, Grandi, & Munari, 1974).
Crystallography and Molecular Structure
- Structural Analysis of Nickel Complexes : The bis(this compound)nickel(II) complex has been analyzed, revealing a square-planar geometry around the Ni atom. This study provides insights into the structural aspects and hydrogen bonding characteristics of such complexes (Li et al., 2009).
Luminescence Studies in Solid Phases
- Luminescence from 2,3-Dimethylbutane Containing Toluene : Research into the luminescence of 2,3-dimethylbutane with toluene in the solid phase at 77°K during γ-irradiation provides valuable insights into the intermolecular energy transfer mechanisms during irradiation processes (Miyazaki, Fujitani, & Kuri, 1974).
Catalysis and Chemical Reactions
- Selective Catalysts for Dehydrogenation : A study demonstrated the selective conversion of 2,3-dimethylbutane into 2,3-dimethylbutenes using bimetallic catalysts. This research aids in understanding the application of surface organometallic chemistry in creating efficient and stable catalysts for specific hydrocarbon transformations (Rougé et al., 2019).
Chemical Synthesis
- Synthesis of Chelating Agents : The synthesis of chelating agents involving this compound has been explored, contributing to the field of chemical synthesis and its applications in creating specific molecular structures and compounds (Yanagihara et al., 1972).
Thermodynamics and Phase Changes
- Study of Glassy and Crystalline States : The examination of phase changes in crystalline and glassy-crystalline states of 2,3-dimethylbutane provides fundamental insights into the thermodynamic properties and phase behavior of such substances (Adachi, Suga, & Seki, 1971).
Safety and Hazards
properties
IUPAC Name |
2,3-dimethylbutane-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-5(2,7)6(3,4)8/h7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCVLTOGUMLHNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30902523 | |
Record name | NoName_3034 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30902523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20485-44-3 | |
Record name | 2,3-Butanediamione, 2,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020485443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the steric bulk of 2,3-Dimethylbutane-2,3-diamine (tmen) influence the structure and properties of its metal complexes compared to less bulky ligands like ethylenediamine (en)?
A1: The presence of twelve peripheral methyl groups in tmen leads to significant steric crowding around the metal center in its complexes. [] This steric effect has several consequences:
- Distorted Geometry: In the case of [Co(tmen)3]3+, the octahedral geometry around the cobalt ion is distorted, with a larger twist angle compared to [Co(en)3]3+. []
- Weaker Ligand Field: The bulky tmen ligand causes a weaker ligand field compared to en, resulting in a shift of ligand-field bands to lower energies by approximately 1700 cm-1 in [Co(tmen)3]3+ compared to [Co(en)3]3+. []
- Modified Redox Potential: The steric bulk also influences the reduction potential. The reduction potential for [Co(tmen)3]3+ is +0.28 V (vs. NHE), significantly higher than the -0.18 V observed for [Co(en)3]3+. []
- Slower Electron Transfer: The self-exchange rate constant (k) for the [Co(tmen)3]3+/2+ couple is significantly lower (8.5 × 10−8 M−1·S−1) compared to its en analog, indicating slower electron transfer kinetics due to steric hindrance. []
Q2: What is the preferred coordination geometry of this compound (tmen) when complexed with nickel(II) ions?
A2: In the crystal structure of bis(this compound)nickel(II) dinitrate monohydrate, tmen coordinates to the nickel(II) ion in a square planar geometry. [] The nickel(II) ion lies on an inversion center and is coordinated by four nitrogen atoms from two symmetry-related tmen ligands. [] This preference for square planar geometry over tetrahedral coordination might be influenced by the steric bulk of the tmen ligand.
Q3: Can you describe an efficient synthetic route for preparing this compound (tmen)?
A3: Yes, tmen can be synthesized in a single step using a modified Mercat reaction. [] This involves the dehydrodimerization of 2-methylpropan-2-amine (tert-butylamine) in the presence of a suitable catalyst. This method offers a direct and efficient route compared to multi-step syntheses.
Q4: What are the potential research applications of studying the electron transfer kinetics of complexes like [Co(tmen)3]3+/2+?
A4: Investigating the electron transfer kinetics of these complexes provides insights into the factors affecting electron transfer processes in coordination compounds. [] This knowledge is crucial for various applications, including:
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